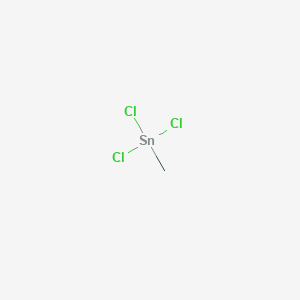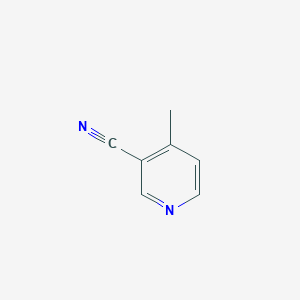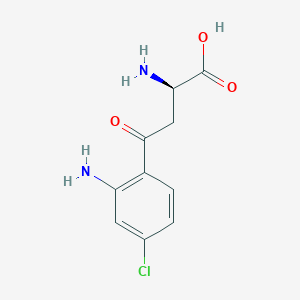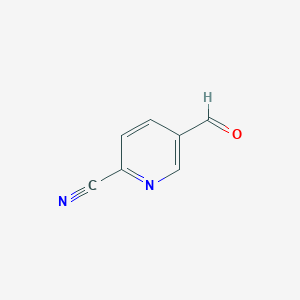
Tricloruro de metilestánnico
Descripción general
Descripción
It is commonly used as a precursor in the synthesis of heat stabilizers for polyvinyl chloride (PVC) and other polymers . This compound is known for its high reactivity and versatility in various chemical processes.
Aplicaciones Científicas De Investigación
Methyltin trichloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Methyltin trichloride is a chemical compound with the formula CH3Cl3Sn The primary targets of Methyltin trichloride are not explicitly mentioned in the available literature
Mode of Action
It’s known that organotin compounds, like methyltin trichloride, can interact with biological systems, potentially affecting various biochemical processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Organotin compounds are known to interact with biological systems, which suggests they may influence various biochemical pathways
Pharmacokinetics
It is soluble in Chloroform and Methanol , which may influence its absorption and distribution. Its metabolic fate and excretion patterns remain unknown. These factors significantly impact the bioavailability of Methyltin trichloride, but more research is needed to fully understand them.
Result of Action
It’s known that when heated to decomposition, Methyltin trichloride emits toxic fumes of Chlorine . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyltin trichloride. For instance, it is sensitive to moisture and forms an irreversible hydrate . This suggests that humidity could affect its stability Additionally, its solubility in certain solvents may influence its action and efficacy in different environments.
Análisis Bioquímico
Biochemical Properties
As an organotin compound, it exhibits a tin atom covalently bonded to a carbon atom . This tin atom forms robust bonds with other molecules, such as ligands, influencing its properties .
Cellular Effects
Organotin compounds are known to be moderately toxic and can have experimental reproductive effects .
Molecular Mechanism
Organotin compounds are known to interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Organotin compounds are known to be stable and can have long-term effects on cellular function .
Dosage Effects in Animal Models
Organotin compounds are known to be moderately toxic and can have experimental reproductive effects .
Metabolic Pathways
Organotin compounds are known to interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Organotin compounds are known to interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
Organotin compounds are known to interact with targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyltin trichloride can be synthesized through the reaction of tin tetrachloride with methyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, methyltin trichloride is produced by reacting tin tetrachloride with methyl chloride in a continuous flow reactor. The process involves maintaining a specific temperature and pressure to optimize the reaction rate and product purity. The resulting product is then purified through distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Methyltin trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as water or alcohols, to form methyltin hydroxide or methyltin alkoxides.
Oxidation Reactions: Methyltin trichloride can be oxidized to form methyltin oxide.
Reduction Reactions: It can be reduced to form methyltin hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like water, alcohols, or amines under mild conditions.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or oxygen.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Methyltin hydroxide
- Methyltin alkoxides
- Methyltin oxide
- Methyltin hydride
Comparación Con Compuestos Similares
Methyltin trichloride is often compared with other organotin compounds, such as:
Dimethyltin Dichloride: Similar in structure but contains two methyl groups instead of one.
Trimethyltin Chloride: Contains three methyl groups and is known for its neurotoxic effects.
Uniqueness: Methyltin trichloride is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to form stable complexes with different ligands makes it valuable in both research and industrial applications .
Propiedades
IUPAC Name |
trichloro(methyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.3ClH.Sn/h1H3;3*1H;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRLQYJXUZRYDN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027346 | |
| Record name | Trichloromethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Produced as a solid or aqueous solution; Off-white to gray solid or clear colorless liquid; [OECD: SIDS Dossier] Off-white crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Stannane, trichloromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloromethylstannane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21162 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.25 [mmHg] | |
| Record name | Trichloromethylstannane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21162 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
993-16-8 | |
| Record name | Methyltin trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=993-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltrichlorotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, trichloromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloromethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloromethylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRICHLOROTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2E6V14U06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)







![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)



